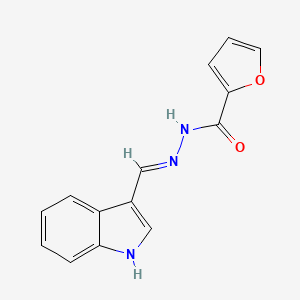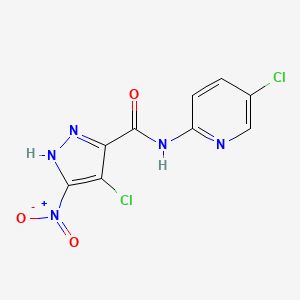![molecular formula C16H18IN3O2S B3727376 N-cyclohexyl-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide](/img/structure/B3727376.png)
N-cyclohexyl-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide
Descripción general
Descripción
N-cyclohexyl-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3) that has been widely used in scientific research. GSK-3 is a serine/threonine kinase that regulates a variety of cellular processes, including glycogen metabolism, gene expression, cell cycle progression, and apoptosis. CHIR-99021 has been shown to have significant effects on these processes, making it a valuable tool for studying cellular signaling pathways and disease mechanisms.
Mecanismo De Acción
N-cyclohexyl-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide inhibits the activity of GSK-3 by binding to the ATP-binding pocket of the enzyme. This prevents the phosphorylation of downstream targets of GSK-3, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various biochemical and physiological processes, including:
1. Glycogen Synthesis: this compound has been shown to increase glycogen synthesis in various cell types.
2. Gene Expression: this compound has been shown to affect the expression of various genes involved in cellular processes.
3. Cell Cycle Progression: this compound has been shown to induce cell cycle arrest in various cell types.
4. Apoptosis: this compound has been shown to affect apoptosis in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Specificity: this compound is a specific inhibitor of GSK-3, making it a valuable tool for studying the effects of GSK-3 inhibition on cellular processes.
2. Potency: this compound is a potent inhibitor of GSK-3, allowing for the modulation of cellular processes at low concentrations.
3. Availability: this compound is commercially available from several sources, making it accessible to researchers.
Limitations:
1. Off-Target Effects: this compound may have off-target effects on other enzymes, leading to unintended effects on cellular processes.
2. Toxicity: this compound may have toxic effects on cells at high concentrations.
3. Cost: this compound may be expensive, limiting its use in some experiments.
Direcciones Futuras
For the use of N-cyclohexyl-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide include the study of disease mechanisms, drug development, combination therapies, and in vivo studies.
In Vivo
Studies: N-cyclohexyl-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide can be used in animal models to study the effects of GSK-3 inhibition on disease mechanisms and therapeutic outcomes.
In conclusion, this compound is a valuable tool for studying cellular signaling pathways and disease mechanisms. Its specificity and potency make it a valuable tool for modulating cellular processes, although its off-target effects and toxicity should be considered.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide has been widely used in scientific research as a tool for studying cellular signaling pathways and disease mechanisms. It has been shown to have significant effects on a variety of cellular processes, including:
1. Glycogen Metabolism: GSK-3 plays a key role in regulating glycogen metabolism, and this compound has been shown to inhibit GSK-3 activity and increase glycogen synthesis in various cell types.
2. Gene Expression: GSK-3 regulates the activity of several transcription factors, including β-catenin and NF-κB, which play important roles in gene expression. This compound has been shown to modulate the activity of these transcription factors and affect gene expression.
3. Cell Cycle Progression: GSK-3 regulates the activity of several proteins involved in cell cycle progression, including cyclin D1 and c-Myc. This compound has been shown to affect cell cycle progression and induce cell cycle arrest in various cell types.
4. Apoptosis: GSK-3 plays a role in regulating apoptosis, and this compound has been shown to affect apoptosis in various cell types.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18IN3O2S/c17-10-6-7-13-12(8-10)15(22)20-16(19-13)23-9-14(21)18-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRSPONVOMONLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18IN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]vinyl}-2-methoxyphenyl acetate](/img/structure/B3727298.png)


![2-(ethylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3727316.png)
![(4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetic acid](/img/structure/B3727331.png)
![N-1,3-benzothiazol-2-yl-2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3727335.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B3727338.png)
![[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B3727346.png)
![4-({2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenyl 3-methylbenzoate](/img/structure/B3727349.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B3727353.png)
![N-{(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]methylene}-4-methoxybenzamide](/img/structure/B3727356.png)
![N-(5-{[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3727366.png)
![5-amino-3-{2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-cyanovinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3727369.png)
![4-methyl-1-(4-methylphenyl)-3-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3727381.png)